molecular formula C14H19NO B8534848 3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide

3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide

Cat. No. B8534848
M. Wt: 217.31 g/mol
InChI Key: CONQITBODCCFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-but-2-enoic acid (4-isopropyl-phenyl)-amide

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-methyl-N-(4-propan-2-ylphenyl)but-2-enamide

InChI

InChI=1S/C14H19NO/c1-10(2)9-14(16)15-13-7-5-12(6-8-13)11(3)4/h5-9,11H,1-4H3,(H,15,16)

InChI Key

CONQITBODCCFRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isopropylaniline (5.0 g, 37.0 mmol) in 100 ml of anhydrous CH2Cl2 under argon at 0° C. was added 3,3-dimethylacryloyl chloride (4.12 ml, 37.0 mmol). Pyridine (3.0 ml, 40.6 mmol) was added, and the mixture was stirred at 25° C. for 12 hours. The reaction was quenched with water and extracted with ethyl ether. The organic layer was washed with water, and brine, dried over Na2SO4 and were in vacuo to give the title compound as a light brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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